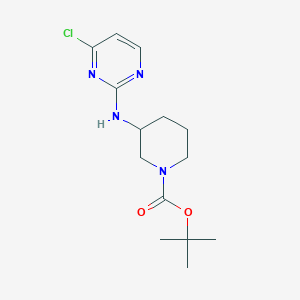

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

Description

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is a piperidine-based intermediate featuring a tert-butyl carbamate protective group and a 4-chloropyrimidin-2-ylamino substituent. Its molecular framework is widely utilized in medicinal chemistry for drug discovery, particularly in kinase inhibitor development. The chlorine atom at the 4-position of the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the Boc group stabilizes the piperidine nitrogen during synthesis .

Properties

Molecular Formula |

C14H21ClN4O2 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-12-16-7-6-11(15)18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18) |

InChI Key |

IXZHFYGAWONORV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-chloropyrimidine-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Research indicates that compounds containing chloropyrimidine and piperidine structures exhibit notable biological activities, including:

- Anticancer Activity : Some studies have highlighted the potential of chloropyrimidine derivatives as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. The incorporation of the piperidine ring may enhance this activity by improving the compound's binding affinity to target proteins.

- Antiviral Properties : Chloropyrimidine-containing compounds have been investigated for their antiviral properties, particularly against viral infections such as HIV and hepatitis C. The structural diversity provided by the piperidine substitution may contribute to the efficacy of these compounds.

Medicinal Chemistry Applications

In medicinal chemistry, tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate serves as a valuable scaffold for the development of new therapeutic agents. Its applications include:

- Drug Design : The compound can be used as a lead structure for synthesizing new derivatives with improved pharmacological profiles. Modifications to the chloropyrimidine or piperidine components may yield compounds with enhanced potency and selectivity.

- Biological Assays : Researchers utilize this compound in various biological assays to evaluate its activity against specific targets, such as kinases or receptors implicated in disease processes.

- Structure-Activity Relationship Studies : The compound is instrumental in structure-activity relationship (SAR) studies, helping scientists understand how structural changes affect biological activity and guiding further optimization efforts.

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antiviral Properties | Showed promising results against viral replication in cell cultures. |

| Study C | Drug Development | Highlighted the compound's potential as a lead for developing selective kinase inhibitors. |

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to the desired biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Diversity: The parent compound features a 4-chloropyrimidin-2-ylamino group, whereas analogs vary in pyrimidine substitution (e.g., 6-chloro-2-methylsulfanyl in , 2-chloro-6-methyl in ).

Linkage Type: Most analogs retain the amino linkage (e.g., ), while uses an ether bond, reducing hydrogen-bonding capacity but enhancing hydrolytic stability.

Stereochemistry :

- The (S)-configured compound in highlights the role of chirality in target selectivity, a feature absent in the achiral parent compound.

Biological Activity

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate, with the CAS number 1421035-19-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.8 g/mol. The compound features a piperidine ring substituted with a chloropyrimidine moiety, which plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21ClN4O2 |

| Molecular Weight | 312.8 g/mol |

| CAS Number | 1421035-19-9 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 4-chloropyrimidine derivatives under acidic or basic conditions. This multi-step synthetic pathway allows for the introduction of the chloropyrimidine group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can modulate the activity of enzymes and receptors involved in various signaling pathways, particularly those related to cancer and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been identified as a potent inhibitor of BCL6, a transcriptional repressor implicated in various malignancies. The compound's ability to degrade BCL6 has been linked to its structural features, particularly the piperidine and pyrimidine moieties, which enhance binding affinity and specificity.

In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against several cancer cell lines. The compound showed an IC50 value in the low nanomolar range, indicating strong inhibitory activity.

Case Studies

- In Vivo Efficacy : A study conducted on mouse models revealed that the compound maintained effective plasma concentrations for over 24 hours post-administration, showcasing its potential for therapeutic applications in oncology.

- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the piperidine ring can significantly alter the compound's potency and selectivity towards BCL6 inhibition. Variations in substituents on the pyrimidine ring have also been explored to enhance biological activity.

Research Findings

Recent literature emphasizes the importance of optimizing chemical properties to improve pharmacokinetic profiles:

Q & A

(Basic) What are the standard synthetic routes for tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A general protocol involves reacting a tert-butyl-protected piperidine precursor (e.g., tert-butyl 3-aminopiperidine-1-carboxylate) with 4-chloro-2-aminopyrimidine derivatives. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane, acetonitrile) or alcohols (e.g., i-PrOH) to enhance nucleophilicity .

- Catalysts/Reagents: Employ coupling agents like DCC with DMAP or bases like DIPEA to activate the reaction .

- Purification: Column chromatography (e.g., DCM/MeOH gradients) or recrystallization from solvents like ethyl acetate/hexane mixtures .

Reference Synthesis: For a structurally similar compound, tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate, a 94.9% yield was achieved using i-PrOH at 55°C for 5 hours .

(Basic) How is this compound characterized?

Methodological Answer:

- NMR Spectroscopy:

- 1H-NMR: Expect peaks for tert-butyl protons (~1.44 ppm, singlet), piperidine ring protons (3.0–3.7 ppm, multiplet), and pyrimidine aromatic protons (6.3–8.0 ppm) .

- 13C-NMR: Key signals include tert-butyl carbons (~28.5 ppm), carbonyl carbons (~155–160 ppm), and pyrimidine carbons (~100–165 ppm) .

- Mass Spectrometry: HRMS (ESI) should confirm the molecular ion ([M+H]+) with a calculated mass matching the molecular formula (e.g., C14H20ClN4O2: 327.12 g/mol) .

(Advanced) How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Temperature Modulation: Elevated temperatures (50–60°C) enhance reaction rates but may require reflux conditions for sterically hindered intermediates .

- Solvent Optimization: Switch from dichloromethane to acetonitrile to reduce side reactions in coupling steps .

- Catalyst Screening: Replace DCC with EDCl/HOBt for milder conditions, reducing racemization in chiral intermediates .

- Real-Time Monitoring: Use TLC (e.g., DCM/MeOH 95:5) to track reaction progress and identify optimal quenching points .

(Advanced) How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- 2D NMR Techniques: Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine or pyrimidine signals .

- Isotopic Labeling: Use deuterated solvents (e.g., CDCl3) to eliminate solvent interference in aromatic regions .

- Dynamic Effects: Consider variable-temperature NMR to identify conformational exchange broadening in piperidine ring protons .

(Basic/Advanced) What stability considerations are critical for storage and handling?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and moisture, which may degrade the compound into reactive intermediates .

- Handling: Use flame-resistant clothing and self-contained breathing apparatus in case of combustion .

(Advanced) What biological targets are hypothesized for this compound?

Methodological Answer:

- Enzyme Inhibition: The 4-chloropyrimidine moiety may interact with kinase ATP-binding pockets, similar to pyrimidine-based inhibitors (e.g., JAK2/STAT3 pathways) .

- Receptor Binding: Piperidine derivatives often target GPCRs or neurotransmitter transporters; docking studies with homology models (e.g., histamine H3/H4 receptors) are recommended .

- Cellular Assays: Prioritize cytotoxicity screening (MTT assay) and target engagement studies (e.g., SPR or ITC) to validate interactions .

(Advanced) How does structural modification alter reactivity compared to similar piperidine derivatives?

Methodological Answer:

Comparative Analysis Table:

Mechanistic Insight: The 4-chloro group on pyrimidine increases electrophilicity, favoring nucleophilic attack (e.g., Suzuki coupling) compared to methoxy or amino substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.